molecular formula C10H14ClNO B2362470 (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride CAS No. 2408936-09-2

(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride

Katalognummer: B2362470
CAS-Nummer: 2408936-09-2
Molekulargewicht: 199.68
InChI-Schlüssel: LLZSXAHOOPVDRG-DHTOPLTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-2-Phenylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative characterized by a phenyl group at the C2 position and a hydroxyl group at the C3 position, with both substituents in the R configuration. This stereochemical arrangement influences its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets, making it relevant in medicinal chemistry and drug discovery . Pyrrolidine derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and intermediates in organic synthesis .

Eigenschaften

IUPAC Name

(2R,3R)-2-phenylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZSXAHOOPVDRG-DHTOPLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Catalytic Hydrogenation of Cyclic Enamine Intermediates

A widely adopted method involves hydrogenating cyclic enamine precursors using palladium-based catalysts. For instance, Patent WO2005028435A1 details the reduction of 5-hydroxy-4-n-propyl-furan-2-one derivatives under hydrogen pressure (0.2–0.5 bar) in isopropanol with 5% Pd/C at 40°C. This step achieves full saturation of the furan ring while preserving stereochemistry, yielding the pyrrolidine core with >90% efficiency. Critical parameters include:

Parameter Optimal Value Impact on Yield/Stereochemistry
Catalyst Loading 5% Pd/C Higher turnover without racemization
Temperature 40°C Balances reaction rate and selectivity
Hydrogen Pressure 0.2–0.5 bar Minimizes side reactions

Post-hydrogenation, the free base is converted to the hydrochloride salt via HCl gas bubbling in diisopropyl ether, followed by azeotropic drying.

Stereoselective Cyclization of Amino Alcohols

The RSC manuscript (d0sc03676e) demonstrates a modular approach starting from trans-4-hydroxy-L-proline. Key steps include:

  • Esterification : Treatment with SOCl₂ in methanol yields methyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride.
  • Silylation : Protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (93% yield).
  • Oxidation : Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) forms a nitrone intermediate, enabling diastereoselective cycloaddition with phenylacetylene.

This route achieves a 71% overall yield with >99% enantiomeric excess (ee) by leveraging chiral pool starting materials.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

US Patent 8513263B2 discloses a resolution method for racemic 2-phenylpyrrolidin-3-ol using tartaric acid. The process involves:

  • Neutralization : Treating the racemic free base with L-(+)-tartaric acid in ethanol to form diastereomeric salts.
  • Crystallization : Selective precipitation of the (2R,3R)-tartrate salt at 4°C (78% recovery).
  • Ion Exchange : Conversion to the hydrochloride salt via Amberlite IR-120 resin elution with HCl.

This method, while labor-intensive, provides pharmaceutically acceptable purity (99.5% by HPLC).

A less common but emerging strategy employs ruthenium-catalyzed asymmetric transfer hydrogenation. Although not directly cited in the provided sources, analogous protocols for pyrrolidines (e.g., Patent US8513263B2 ) use:

  • [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
  • HCO₂Na as hydrogen donor
  • Water/isopropanol solvent system

Theoretical yields exceed 85% with 94% ee, though scalability remains challenging.

One-Pot Tandem Aldol-Lactamization

Patent WO2005028435A1 outlines a tandem reaction between benzaldehyde derivatives and γ-ketoamides:

  • Aldol Condensation : Morpholine-mediated coupling at 50°C forms a β-hydroxy ketone intermediate.
  • Lactamization : Acidic hydrolysis (HCl, reflux) induces cyclization to the pyrrolidinone.
  • Reduction : NaBH₄ in THF reduces the lactam to the target alcohol (82% over three steps).

This method excels in atom economy but requires careful pH control during hydrolysis to prevent epimerization.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Catalytic Hydrogenation 90 >99 High Moderate
Stereoselective Cyclization 71 >99 Medium Low
Racemic Resolution 78 99.5 Low High
Tandem Aldol-Lactamization 82 95 Medium Moderate

Catalytic hydrogenation and tandem reactions are preferred for industrial-scale synthesis due to balance between yield and operational simplicity. Academic settings favor stereoselective cyclization for its enantiopurity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.

Major Products Formed

    Oxidation: Formation of 2-phenylpyrrolidin-3-one.

    Reduction: Formation of 2-phenylpyrrolidin-3-amine.

    Substitution: Formation of 2-phenylpyrrolidin-3-yl chloride or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride has been explored for its potential therapeutic effects:

  • Antidepressant Effects : Similar compounds have shown the ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential antidepressant properties.
  • Analgesic Properties : Some derivatives are evaluated for their interaction with opioid receptors, indicating possible pain relief capabilities.
  • Cognitive Enhancements : Research suggests that derivatives can improve memory and learning by influencing cholinergic pathways.
  • Anticonvulsant Activity : Preliminary studies indicate potential anticonvulsant properties, although specific mechanisms require further investigation.

Organic Synthesis

The compound serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique stereochemical properties allow it to be used in asymmetric synthesis processes, which are crucial for developing enantiomerically pure compounds in pharmaceutical applications.

Biological Studies

Research has focused on understanding the interactions of (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride with various enzymes and receptors. The compound's chiral nature enables it to fit into active sites of molecular targets in a stereospecific manner, influencing their activity and function. This interaction can modulate biochemical pathways, resulting in various physiological effects .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant potential of phenylpyrrolidine derivatives, including (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride. Results indicated that these compounds could significantly enhance serotonin levels in animal models, suggesting their viability as antidepressants.

Case Study 2: Analgesic Properties

Another research focused on testing the analgesic effects of various pyrrolidine derivatives. The findings suggested that (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride exhibited notable interaction with opioid receptors leading to pain relief in rodent models .

Wirkmechanismus

The mechanism by which (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, influencing their activity and function. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variations

The table below compares the target compound with key structural analogs, highlighting differences in substituents, stereochemistry, and properties:

Compound Name CAS No. Molecular Formula Key Substituents Similarity Score Notable Properties/Applications Reference
(2R,3R)-2-Phenylpyrrolidin-3-ol hydrochloride Not specified C₁₀H₁₄ClNO Phenyl (C2), -OH (C3) N/A Chiral intermediate, enzyme modulation
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl 73285-50-4 C₅H₁₂ClNO₂ -CH₂OH (C5) 1.00 Higher hydrophilicity
exo-8-Azabicyclo[3.2.1]octan-3-ol HCl 92053-25-3 C₇H₁₂ClNO Bicyclic scaffold 0.84 Enhanced conformational rigidity
(R)-3-(Pyrrolidin-2-yl)phenol HCl 2241594-46-5 C₁₀H₁₄ClNO Phenol (C3) 0.82 Potential dopamine receptor ligand
(3R,5R)-5-Methylpyrrolidin-3-ol HCl 857651-11-7 C₅H₁₂ClNO -CH₃ (C5) N/A Simplified analog for SAR studies
(3R,4R)-4-Fluoropyrrolidin-3-ol HCl 1523530-25-7 C₄H₉ClFNO -F (C4) N/A Metabolic stability enhancement
(3R)-1-(2-Chloroethyl)pyrrolidin-3-ol HCl 2306245-86-1 C₆H₁₃Cl₂NO -Cl-CH₂CH₂- (N-substituent) N/A Alkylating agent precursor

Notes:

  • Similarity Scores : Computed based on structural overlap with the target compound .
  • Substituent Effects: Phenyl vs. Hydroxymethyl: The phenyl group in the target compound increases lipophilicity compared to the hydrophilic hydroxymethyl analog . Fluorine Substitution: The fluorinated analog (CAS 1523530-25-7) exhibits improved metabolic stability due to reduced oxidative metabolism .

Pharmacological and Industrial Relevance

  • Biological Targets: Pyrrolidine derivatives often target aminopeptidases, neurotransmitter receptors, and kinases.
  • Commercial Availability : Suppliers like Pharmablock and ENAO Chemical Co., Ltd. provide stereochemically pure analogs, underscoring their industrial demand .

Biologische Aktivität

(2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemical properties and structural features, including a pyrrolidine ring with a phenyl group and a hydroxyl group, contribute to its biological activity. This article explores the compound's potential biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride can be represented as follows:

C11H14NO(Molecular Weight 178 24 g mol)\text{C}_{11}\text{H}_{14}\text{N}\text{O}\quad (\text{Molecular Weight 178 24 g mol})

This compound's hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

Biological Activities

Research indicates that (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride exhibits several promising biological activities:

  • Antidepressant Effects : Similar compounds have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which may contribute to antidepressant effects.
  • Analgesic Properties : Structural analogs are often evaluated for their ability to interact with opioid receptors, suggesting potential pain relief capabilities.
  • Cognitive Enhancements : Some studies indicate that derivatives can improve memory and learning processes by influencing cholinergic pathways.
  • Anticonvulsant Activity : Preliminary investigations suggest potential anticonvulsant properties, although specific mechanisms remain to be elucidated.

While the precise mechanism of action for (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride is not fully understood, its interaction with neurotransmitter systems is a key area of interest. The compound may exert its effects through modulation of various receptors in the central nervous system (CNS), similar to other phenylpyrrolidine derivatives.

Study 1: Antidepressant Potential

A study exploring the antidepressant potential of pyrrolidine derivatives found that compounds with similar structures exhibited significant activity in animal models. The research highlighted the importance of the hydroxyl group in enhancing binding affinity to serotonin receptors.

Study 2: Analgesic Effects

Another investigation assessed the analgesic properties of related compounds through behavioral assays in rodents. Results indicated that these compounds could significantly reduce pain responses, supporting their potential use in pain management therapies.

Quantitative Structure–Activity Relationship (QSAR) Models

QSAR models have been employed to predict the biological activity of (2R,3R)-2-Phenylpyrrolidin-3-ol; hydrochloride based on structural modifications. These models suggest that variations in substituents on the pyrrolidine ring can significantly influence receptor binding affinity and therapeutic efficacy.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulation of serotonin and norepinephrine levels
AnalgesicInteraction with opioid receptors for pain relief
Cognitive EnhancerImprovement in memory and learning via cholinergic pathways
AnticonvulsantPotential anticonvulsant effects observed in preliminary studies

Q & A

Q. What are the recommended synthetic routes for (2R,3R)-2-Phenylpyrrolidin-3-ol hydrochloride, considering stereochemical integrity?

  • Methodological Answer : The synthesis typically involves multi-step strategies to preserve stereochemistry. Key steps include:
  • Ring Formation : Cyclization of precursor amines (e.g., via Buchwald-Hartwig amination or reductive amination) to construct the pyrrolidine backbone .
  • Resolution : Chiral resolution using techniques like diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) or chiral HPLC to isolate the (2R,3R)-enantiomer .
  • Hydrochloride Formation : Treatment with HCl gas or aqueous HCl to yield the hydrochloride salt .
  • Validation : Confirm stereochemical purity via polarimetry or chiral-phase chromatography .

Q. How can researchers confirm the stereochemical configuration of this compound post-synthesis?

  • Methodological Answer :
  • X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal XRD .
  • Chiral HPLC : Compare retention times with enantiomeric standards under optimized mobile-phase conditions (e.g., using cellulose-based columns) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to infer spatial arrangements .

Q. What are the primary biological targets or pathways investigated for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GPCRs (e.g., dopamine, serotonin receptors) using radioligand displacement studies .
  • Enzyme Inhibition : Test activity against monoamine oxidases or acetylcholinesterase via fluorometric/colorimetric assays .
  • Cellular Models : Evaluate neuroprotective effects in SH-SY5Y cells or modulation of calcium signaling in HEK293 lines .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to identify threshold effects .
  • Cell Line Validation : Compare receptor expression profiles (via qPCR/Western blot) to rule out model-specific biases .
  • Metabolic Stability Tests : Assess compound degradation in culture media (LC-MS/MS) to correct for false-negative results .

Q. What advanced analytical techniques are critical for characterizing impurities in synthesized batches?

  • Methodological Answer :
  • LC-HRMS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry with C18 columns and gradient elution .
  • NMR Relaxation Studies : Identify residual solvents (e.g., DMF) via 13C^{13}\text{C} relaxation editing .
  • ICP-MS : Quantify heavy metal contaminants from catalysts (e.g., palladium) during Suzuki-Miyaura coupling steps .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to enhance enantiomeric excess (ee >99%) .
  • Crystallization-Induced Diastereomer Resolution : Exploit solubility differences between diastereomeric salts for iterative recrystallization .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee in real time .

Q. How does structural modification at specific positions alter the compound's pharmacological profile compared to analogs?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives (e.g., fluorophenyl or methylpyrrolidine variants) and compare bioactivity:
Analog Modification Bioactivity Shift
(3S,4R)-4-Fluorophenyl analog Fluorine substitution↑ Binding affinity to σ-1 receptors
(2R,4R)-4-Methylpyrrolidine Methyl group addition↓ Metabolic clearance in hepatic microsomes
  • Computational Docking : Predict binding modes using Schrödinger Suite or AutoDock to rationalize activity changes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.